molecular formula C15H15NO B13318858 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine

6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine

Katalognummer: B13318858
Molekulargewicht: 225.28 g/mol
InChI-Schlüssel: YLGUZMFVKJYYKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine is a chemical compound known for its diverse applications in scientific research. It is a derivative of benzopyran, a class of compounds that are widely studied for their biological and chemical properties. This compound is characterized by the presence of a phenyl group attached to the benzopyran ring, which contributes to its unique chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine typically involves the reaction of 6-phenyl-3,4-dihydro-2H-1-benzopyran-4-one with ammonia or an amine under specific conditions. One common method includes the reduction of the corresponding ketone using a reducing agent such as sodium borohydride or lithium aluminum hydride, followed by amination .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studies have explored its potential as a bioactive molecule with various biological effects.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine is unique due to its specific amine functional group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other benzopyran derivatives .

Eigenschaften

Molekularformel

C15H15NO

Molekulargewicht

225.28 g/mol

IUPAC-Name

6-phenyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C15H15NO/c16-14-8-9-17-15-7-6-12(10-13(14)15)11-4-2-1-3-5-11/h1-7,10,14H,8-9,16H2

InChI-Schlüssel

YLGUZMFVKJYYKI-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C(C1N)C=C(C=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.